2-(4-(tert-Butyl)phenyl)-1H-indole
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Overview
Description
2-(4-(tert-Butyl)phenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are commonly found in many natural products, including tryptophan, an essential amino acid. The presence of the tert-butyl group on the phenyl ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butyl)phenyl)-1H-indole typically involves the cyclization of an appropriate precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(tert-Butyl)phenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxindoles.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indoles with functional groups like alkyl, acyl, and sulfonyl groups.
Scientific Research Applications
2-(4-(tert-Butyl)phenyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors and enzymes, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in stabilizing plastics and rubber.
Bis(2,4-di-tert-butylphenyl)phosphate: A degradation product of phosphite antioxidants used in bioprocessing materials.
Uniqueness: 2-(4-(tert-Butyl)phenyl)-1H-indole is unique due to its indole core structure combined with the tert-butyl group, which imparts enhanced stability and lipophilicity. This combination makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H19N |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-18(2,3)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19-17/h4-12,19H,1-3H3 |
InChI Key |
VGPCQAYZHNVEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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